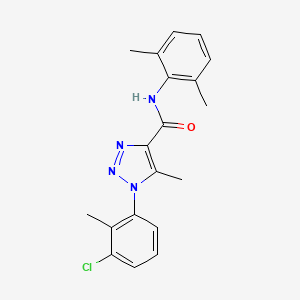

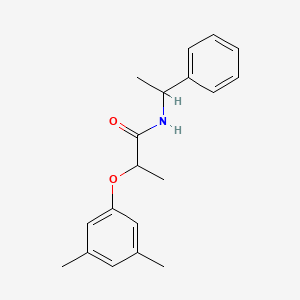

![molecular formula C21H25N3O3 B4623179 2-{[4-(4-morpholinyl)benzoyl]amino}-N-propylbenzamide](/img/structure/B4623179.png)

2-{[4-(4-morpholinyl)benzoyl]amino}-N-propylbenzamide

Vue d'ensemble

Description

Benzamides and morpholine derivatives are important in medicinal chemistry and materials science due to their versatile chemical and physical properties. These compounds often serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Synthesis Analysis

The synthesis of morpholine derivatives often involves the condensation of amines with compounds containing a benzoyl group. For example, 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide and its analogues demonstrate potent gastroprokinetic activity, highlighting the importance of the amide bond and the position of the morpholine ring in the activity of these compounds (Kalo et al., 1995).

Molecular Structure Analysis

The molecular structure of benzamides and morpholine derivatives plays a crucial role in their chemical reactivity and biological activity. For instance, the arrangement of the morpholine ring and its substituents significantly influences the efficacy of these compounds as gastroprokinetic agents (Morie et al., 1995).

Chemical Reactions and Properties

Benzamides and morpholine derivatives undergo various chemical reactions, including cyclization and condensation, to form complex structures with diverse biological activities. The synthesis of 2-phenylquinazolin-4(3H)-ones via oxidative coupling between 2-aminobenzamide and benzyl alcohol is an example of such transformations (Nguyen et al., 2023).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The crystal structures of benzamides with morpholinyl groups reveal how specific substitutions on the benzamide ring affect their physical properties and stability (Pang et al., 2006).

Chemical Properties Analysis

The chemical behavior of benzamides and morpholine derivatives, including their reactivity towards nucleophiles and electrophiles, is crucial for their application in synthetic chemistry. The electrochemical generation of 4-amino-2-aryl-2-oxazolines from chloralbenzamides exemplifies the versatility of these compounds in organic synthesis (Guirado et al., 2002).

Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationships

Research has explored the synthesis and gastroprokinetic activity of compounds related to 2-{[4-(4-morpholinyl)benzoyl]amino}-N-propylbenzamide. For example, compounds showing potent gastroprokinetic activity have been synthesized to understand the effect of the amide linkage reversal on their activity. The morpholinyl benzamides' amide bond is crucial for maintaining potent gastroprokinetic activity, as illustrated by studies on N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and its analogues (S. Kalo et al., 1995). Further research into 4-amino-5-chloro-2-ethoxybenzamides bearing six- and seven-membered heteroalicycles demonstrated the significance of substituent variation on gastric emptying activity, highlighting the morpholine ring's critical role (T. Morie et al., 1995).

Biological Activities

The biological activities of derivatives of 2-{[4-(4-morpholinyl)benzoyl]amino}-N-propylbenzamide have been a subject of investigation, particularly in genotoxicity, antifungal, and antibacterial properties. Compounds derived from phthalidylamines and o-benzoylbenzamide showed notable antifungal and antibacterial activities, with certain compounds demonstrating weak base-pair substitution mutagenicity (A. Maslat et al., 2003). This highlights the diverse potential of 2-{[4-(4-morpholinyl)benzoyl]amino}-N-propylbenzamide derivatives in developing new antimicrobial agents.

Advanced Materials and Chemical Analysis

The synthesis and characterization of novel aromatic polyimides involving compounds related to 2-{[4-(4-morpholinyl)benzoyl]amino}-N-propylbenzamide underscore its utility in creating materials with desirable thermal and chemical properties (M. Butt et al., 2005). Additionally, electrospray mass spectrometry studies of N-linked carbohydrates derivatized at the reducing terminus, including derivatives of 2-{[4-(4-morpholinyl)benzoyl]amino}-N-propylbenzamide, provide insights into the analytical applications and understanding of biomolecular structures and interactions (D. Harvey, 2000).

Propriétés

IUPAC Name |

2-[(4-morpholin-4-ylbenzoyl)amino]-N-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-2-11-22-21(26)18-5-3-4-6-19(18)23-20(25)16-7-9-17(10-8-16)24-12-14-27-15-13-24/h3-10H,2,11-15H2,1H3,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLCPTDTIWWINX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[4-(morpholin-4-yl)phenyl]carbonyl}amino)-N-propylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4623123.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4623124.png)

![5-({[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4623134.png)

![6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4623166.png)

![1-(2-chlorobenzyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4623173.png)

![ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B4623178.png)

![methyl 4-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4623185.png)

![1-(4-bromophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4623193.png)